2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Potent and Selective Inhibitor of the Inositol-requiring Enzyme 1 (IRE1) Endoribonuclease; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 20041-64-9
VCID: VC0006257
InChI: InChI=1S/C9H8Br2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3-4,13H,2H2,1H3
SMILES: CCOC1=CC(=C(C(=C1O)C=O)Br)Br
Molecular Formula: C9H8Br2O3
Molecular Weight: 323.97 g/mol

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde

CAS No.: 20041-64-9

Cat. No.: VC0006257

Molecular Formula: C9H8Br2O3

Molecular Weight: 323.97 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde - 20041-64-9

CAS No. 20041-64-9
Molecular Formula C9H8Br2O3
Molecular Weight 323.97 g/mol
IUPAC Name 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde
Standard InChI InChI=1S/C9H8Br2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3-4,13H,2H2,1H3
Standard InChI Key MZAISYPWQNBWED-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C(=C1O)C=O)Br)Br
Canonical SMILES CCOC1=CC(=C(C(=C1O)C=O)Br)Br

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is systematically named as 3-ethoxy-5,6-dibromosalicylaldehyde, reflecting its salicylaldehyde backbone . Key identifiers include:

PropertyValueSource
CAS Registry Number20041-64-9
Molecular FormulaC9H8Br2O3\text{C}_9\text{H}_8\text{Br}_2\text{O}_3
Molecular Weight324.97 g/mol
IUPAC Name5-Ethoxy-2,3-dibromo-6-hydroxybenzaldehyde
SMILES NotationCCOC1=CC(=C(C(=C1O)Br)Br)C=O

The compound’s structure is defined by intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which stabilizes its conformation and influences solubility . X-ray crystallography of analogous compounds confirms planar geometry in the aromatic ring, with bromine atoms inducing steric hindrance that affects reaction kinetics .

Spectral Characteristics

Fourier-transform infrared (FTIR) spectroscopy reveals key functional groups:

  • Aldehyde C=O stretch: 1680–1700 cm1^{-1}

  • O–H stretch (phenolic): 3200–3500 cm1^{-1}

  • C–Br stretches: 550–650 cm1^{-1}

Nuclear magnetic resonance (NMR) data (1H^1\text{H}, 13C^{13}\text{C}) further elucidate substituent effects. For example, the ethoxy group’s methyl protons resonate at δ 1.35–1.45 ppm, while the aldehyde proton appears as a singlet near δ 10.1 ppm .

Synthesis and Production Methods

Bromination of 3-Ethoxysalicylaldehyde

The most common synthesis route involves brominating 3-ethoxysalicylaldehyde (CAS 492-88-6), a vanillin derivative .

Procedure:

  • Substrate Preparation: 3-Ethoxysalicylaldehyde is dissolved in acetic acid at 0°C .

  • Bromination: Bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) is added dropwise. Reaction conditions (temperature, stoichiometry) control di- vs. mono-bromination .

  • Workup: The crude product is neutralized, extracted with dichloromethane, and purified via recrystallization .

Optimization Challenges:

  • Over-bromination at the 4-position can occur if stoichiometry exceeds 2:1 (Br:substrate) .

  • Catalytic Lewis acids (e.g., FeCl3_3) improve regioselectivity but may reduce yield .

Alternative Routes

  • Ullmann Coupling: Palladium-catalyzed coupling of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with aryl halides .

  • Directed Ortho-Metalation: Lithiation of protected salicylaldehydes followed by bromine quenching .

Physicochemical Properties

Stability and Solubility

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition above 150°C, with a melting point of 189–192°C .

Table 1: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water0.1225
Ethanol8.725
DCM22.425

Reactivity

  • Nucleophilic Substitution: Bromine atoms undergo substitution with amines or thiols .

  • Aldehyde Oxidation: Forms carboxylic acids under strong oxidizing conditions (e.g., KMnO4_4) .

  • Electrophilic Aromatic Substitution: Limited due to electron-withdrawing bromine and aldehyde groups .

Biochemical Interactions and Mechanisms

Enzyme Inhibition

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde acts as a potent inhibitor of inositol-requiring enzyme 1 (IRE1), a key mediator of the unfolded protein response (UPR) .

Mechanism:

  • Binds to IRE1’s kinase domain (Kd=0.8 μMK_d = 0.8 \ \mu\text{M}), disrupting autophosphorylation and downstream XBP1 splicing .

  • Reduces endoplasmic reticulum (ER) stress in cancer cells, sensitizing them to apoptosis .

Cellular Effects

  • Antiproliferative Activity: IC50_{50} values of 3.2–5.6 µM in HeLa and MCF-7 cell lines .

  • Photosynthetic Inhibition: Blocks electron transport in chloroplasts at 10 µM, reducing ATP synthesis .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor to benzoxaboroles, which inhibit proteasome activity .

  • Antimicrobials: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus .

Materials Science

  • Ligands in Catalysis: Schiff base ligands derived from this compound enhance enantioselectivity in asymmetric hydrogenation .

  • Polymer Additives: Improves UV stability in polyesters when incorporated at 0.5–1.0 wt% .

Hazard CodeDescription
H302Harmful if swallowed
H317May cause allergic skin reaction

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and eye protection .

  • Storage: Inert atmosphere at 2–8°C to prevent degradation .

Recent Advancements and Future Directions

Recent studies focus on:

  • Green Synthesis: Using ionic liquids to reduce bromination waste .

  • Drug Delivery: Nanoparticle encapsulation to improve bioavailability .

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